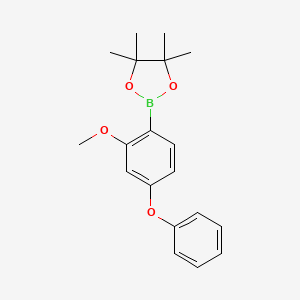

2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a substituted phenyl ring. The aryl group features a methoxy substituent at the 2-position and a phenoxy group at the 4-position (meta to methoxy), creating a sterically and electronically unique structure. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems relevant to pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(2-methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO4/c1-18(2)19(3,4)24-20(23-18)16-12-11-15(13-17(16)21-5)22-14-9-7-6-8-10-14/h6-13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFWWUHSQAESGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1196395-39-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23BO4 with a molecular weight of 326.2 g/mol. Its structure features a dioxaborolane ring and multiple aromatic substituents, contributing to its unique reactivity and potential biological functions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H23BO4 |

| Molecular Weight | 326.2 g/mol |

| Purity | ≥ 95% |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This mechanism is crucial for promoting programmed cell death in malignant cells.

- Case Study : A study demonstrated that derivatives of dioxaborolanes showed significant activity against various cancer cell lines (e.g., breast and prostate cancer), suggesting that structural modifications can enhance their efficacy.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research indicates:

- Spectrum of Activity : Preliminary data suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : In vitro tests have shown that the compound inhibits the growth of specific bacterial strains at low concentrations.

Mechanistic Insights

The biological activity is hypothesized to be linked to its ability to form stable complexes with biological molecules such as proteins and nucleic acids. This interaction may alter cellular signaling pathways and metabolic processes.

Recent Studies

- Anticancer Activity : A publication highlighted the potential of dioxaborolane derivatives in targeting cancer cell metabolism and enhancing chemotherapeutic efficacy .

- Antimicrobial Properties : Another study reported that certain dioxaborolanes exhibited potent antibacterial effects against resistant strains of bacteria .

- Toxicological Assessment : Toxicological evaluations are essential for understanding the safety profile of this compound. Current data indicate a favorable safety margin in preliminary studies.

Scientific Research Applications

Organic Synthesis

Dioxaborolane serves as a versatile building block in organic synthesis. Its boron atom can participate in various reactions such as:

- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the boron atom allows for the formation of aryl and alkenyl compounds from aryl halides .

Medicinal Chemistry

Research indicates that Dioxaborolane derivatives exhibit potential pharmacological activities. Some applications include:

- Anticancer Agents : Studies have shown that compounds derived from Dioxaborolane can inhibit cancer cell proliferation. The modification of its structure can enhance selectivity towards cancerous cells while reducing toxicity to normal cells .

Material Science

Dioxaborolane is explored for applications in material science due to its ability to form stable complexes with various substrates:

- Polymer Chemistry : The compound can be used as a monomer or crosslinker in polymer formulations, contributing to the development of advanced materials with specific mechanical properties .

Case Study 1: Dioxaborolane in Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the efficacy of Dioxaborolane derivatives against breast cancer cell lines. The results indicated that specific modifications to the Dioxaborolane structure led to enhanced cytotoxicity and apoptosis induction in cancer cells compared to standard treatments .

Case Study 2: Application in Organic Synthesis

In a recent publication in Organic Letters, researchers demonstrated the use of Dioxaborolane in synthesizing complex natural products through palladium-catalyzed reactions. The study highlighted the efficiency of Dioxaborolane as a boron source, enabling the formation of challenging carbon-carbon bonds with high yields .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

*Synthetic protocols for the target compound are inferred from analogous methods.

Key Observations:

Substituent Position and Electronic Effects: Electron-donating groups (e.g., methoxy in the target compound) stabilize the boron center, reducing electrophilicity but improving shelf life. This contrasts with electron-withdrawing groups (e.g., Cl in ), which enhance reactivity in cross-couplings . Steric hindrance: The phenoxy group in the target compound introduces moderate steric bulk, while analogues with ortho-substituted aryl groups (e.g., 2-methylphenoxy in ) exhibit reduced coupling efficiency due to increased steric demand .

Synthetic Yields :

- Yields vary significantly based on substituents and methods. Chlorinated derivatives (e.g., ) achieve >90% yield due to efficient halogenation-borylation sequences, while isomer separation (e.g., ) lowers effective yields to 26%.

Applications :

- Pharmaceutical intermediates : Chlorinated and dimethoxy-substituted derivatives (e.g., ) are prioritized for anticancer drug synthesis.

- Materials science : Methoxybenzyl derivatives (e.g., ) are used in polymer functionalization due to their stability.

Reactivity in Cross-Coupling Reactions

The target compound’s 2-methoxy-4-phenoxyphenyl group balances electronic and steric effects, making it suitable for coupling with electron-deficient aryl halides. In contrast:

- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () shows faster coupling rates due to lower steric hindrance.

- Chlorinated analogues () exhibit higher reactivity but require stringent temperature control to avoid side reactions.

Stability and Handling

Q & A

Q. What are the optimal conditions for synthesizing 2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction under inert atmosphere (argon or nitrogen) to prevent oxidation of the boronic ester. Key parameters include:

- Catalyst : Pd(dppf)Cl₂ or PdCl₂(dppf) at 0.5–2 mol% .

- Solvent : Anhydrous DMF or THF, degassed to remove moisture and oxygen .

- Temperature : 80–100°C for 12–24 hours .

- Substrate ratio : Equimolar boronic acid and pinacol ester precursors, with Na₂CO₃ as a base .

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹¹B NMR : Confirms boronic ester formation (δ ≈ 30–35 ppm) .

- ¹H/¹³C NMR : Identifies methoxy (δ ~3.8 ppm) and phenoxy substituents .

- X-ray crystallography : Resolves steric effects from tetramethyl dioxaborolane and aryl groups (e.g., bond angles and packing) .

- Mass spectrometry (HRMS) : Validates molecular weight (C₂₀H₂₃BO₄, calc. 362.17 g/mol) .

Advanced Research Questions

Q. How does the steric hindrance of the tetramethyl dioxaborolane group influence Suzuki-Miyaura cross-coupling efficiency?

The tetramethyl groups increase steric bulk, reducing reaction rates but improving stability against protodeboronation. Mitigation strategies:

Q. How can solubility challenges in polar solvents be addressed for this compound?

The compound exhibits limited solubility in water or methanol due to its hydrophobic dioxaborolane core. Solutions include:

Q. How to reconcile contradictory reactivity data in cross-coupling reactions?

Discrepancies may arise from:

- Moisture contamination : Rigorous drying of solvents/substrates (molecular sieves) .

- Substituent electronic effects : Electron-withdrawing groups on the aryl ring reduce boronate electrophilicity. Use Hammett parameters (σ⁺) to predict reactivity .

- Catalyst deactivation : Filter reaction mixtures through Celite® to remove Pd black .

Q. What role does this compound play in multi-step syntheses of polyaromatic systems?

It serves as a boronic ester precursor for iterative cross-coupling, enabling:

Q. How to assess thermal stability for high-temperature applications?

Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The methoxy and phenoxy groups direct EAS to specific positions:

Q. How to handle air-sensitive intermediates during synthesis?

Q. What advanced purification methods resolve closely related byproducts?

Q. How do substituents on the phenoxy ring modulate reactivity?

- Electron-donating groups (e.g., –OCH₃) : Enhance boronate stability but reduce electrophilicity .

- Electron-withdrawing groups (e.g., –CN) : Accelerate cross-coupling but increase hydrolysis risk .

- Steric effects : Ortho-substituents hinder Pd catalyst access, requiring bulkier ligands .

Methodological Guidelines

- Synthetic Reproducibility : Always report catalyst lot numbers and solvent water content (<50 ppm) .

- Data Validation : Cross-reference ¹¹B NMR with IR (B–O stretch ~1350 cm⁻¹) for structural confirmation .

- Safety Protocols : Use blast shields for high-temperature reactions and PPE for boronate handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.